Benzyltriphenylphosphonium bromide

Catalog No.
S755392
CAS No.
1449-46-3
M.F
C25H22BrP
M. Wt
433.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltriphenylphosphonium bromide

CAS Number

1449-46-3

Product Name

Benzyltriphenylphosphonium bromide

IUPAC Name

benzyl(triphenyl)phosphanium;bromide

Molecular Formula

C25H22BrP

Molecular Weight

433.3 g/mol

InChI

InChI=1S/C25H22P.BrH/c1-5-13-22(14-6-1)21-26(23-15-7-2-8-16-23,24-17-9-3-10-18-24)25-19-11-4-12-20-25;/h1-20H,21H2;1H/q+1;/p-1

InChI Key

WTEPWWCRWNCUNA-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Canonical SMILES

C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Stereoselective Azidolysis of Vinyl Epoxides

One prominent application of benzyltriphenylphosphonium bromide lies in the field of stereoselective organic synthesis. It serves as a crucial catalyst in the stereoselective azidolysis of vinyl epoxides, a reaction that converts vinyl epoxides into azido alcohols with high enantioselectivity. This reaction holds significant importance in the synthesis of biologically active molecules, such as pharmaceuticals and natural products .

Enantioselective Synthesis of Complex Molecules

Beyond azidolysis, benzyltriphenylphosphonium bromide plays a vital role in other enantioselective transformations. It finds application in the synthesis of various complex molecules, including dihydrexidines, benzoquinone parvistemin A, and syn-diarylheptanoids. These molecules possess diverse biological activities and serve as valuable targets for drug discovery and development .

Studying Amyloid Plaque Formation

In the field of Alzheimer's disease research, benzyltriphenylphosphonium bromide contributes to the investigation of amyloid plaque formation. Its lipophilic properties allow it to interact with amyloid plaques, making it a valuable tool for studying the aggregation process and potential therapeutic strategies .

Benzyltriphenylphosphonium bromide is an organic compound with the molecular formula C_{20}H_{20}BrP. It appears as a white crystalline powder and is known for its stability and solubility in organic solvents. The compound features a triphenylphosphonium cation paired with a bromide anion, making it an effective nucleophile in various

BTB's mechanism of action often involves its ability to form a Lewis acid-base adduct with a substrate. The positively charged phosphonium center interacts with the electron-rich sites on the substrate, activating it for further reactions. Additionally, the bulky phenyl groups can influence the reaction pathway by directing the approach of other reactants, leading to stereoselective product formation.

BTB is considered a mild irritant and should be handled with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood. It is not classified as a flammable or explosive material []. However, it's important to consult the safety data sheet (SDS) for specific handling and disposal procedures.

Benzyltriphenylphosphonium bromide is primarily utilized in the Wittig reaction, where it acts as a precursor to generate alkenes from aldehydes or ketones. In this reaction, the phosphonium salt reacts with a strong base to form an alkene via the formation of a ylide . Additionally, it plays a role in stereoselective azidolysis of vinyl epoxides and enantioselective aziridination reactions .

Key Reactions:

  • Wittig Reaction: Converts aldehydes and ketones to alkenes.
  • Friedel-Crafts Reactions: Used for alkylation and acylation processes.
  • Stereoselective Azidolysis: Involves the introduction of azide groups into organic molecules.

Research indicates that benzyltriphenylphosphonium bromide exhibits certain biological activities, particularly in the realm of medicinal chemistry. It has been studied for its potential effects on cellular processes and as an agent that can influence mitochondrial function. Some studies suggest that phosphonium salts can accumulate in mitochondria due to their positive charge, which may lead to cytotoxic effects against cancer cells .

Benzyltriphenylphosphonium bromide can be synthesized through several methods:

  • Direct Reaction: Reacting benzyl bromide with triphenylphosphine in an organic solvent such as dichloromethane.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation to enhance reaction efficiency and yield when preparing Wittig reagents from substituted benzyl bromides .
  • Salt Formation: Mixing solutions of triphenylphosphine and benzyl bromide followed by crystallization from suitable solvents.

Benzyltriphenylphosphonium bromide finds applications across various fields:

  • Organic Synthesis: As a reagent for synthesizing alkenes through the Wittig reaction.
  • Pharmaceutical Chemistry: In the development of new drugs targeting mitochondrial functions.
  • Material Science: Used in the preparation of phosphonium-based materials for electronic applications.

Studies have shown that benzyltriphenylphosphonium bromide interacts with various biological systems, particularly affecting mitochondrial dynamics. Its accumulation in mitochondria raises interest in its potential use as a selective agent against cancer cells by disrupting mitochondrial function . Additionally, its reactivity with different substrates has been explored to understand its role in complex organic transformations.

Benzyltriphenylphosphonium bromide shares similarities with other phosphonium salts but stands out due to its specific structural features and reactivity. Below are some comparable compounds:

Compound NameStructural FeaturesUnique Characteristics
TriphenylphosphinePhosphorus atom bonded to three phenyl groupsActs as a ligand in coordination chemistry
Benzyltriethylammonium bromideTriethylammonium group instead of triphenylphosphineLess reactive than phosphonium salts
Benzyltriphenylphosphonium chlorideChloride ion instead of bromideSimilar reactivity but may exhibit different solubility

Benzyltriphenylphosphonium bromide is unique due to its ability to engage in specific

Conventional Nucleophilic Substitution Approaches

The standard synthesis involves the reaction of triphenylphosphine with benzyl bromide under reflux conditions. A typical protocol involves:

  • Reagents: Triphenylphosphine (1 equiv), benzyl bromide (1.1 equiv).
  • Solvent: Toluene or THF.
  • Conditions: Reflux at 110–120°C for 24–48 hours under inert atmosphere.
  • Workup: Filtration, washing with diethyl ether, and drying under reduced pressure.

Example:
A mixture of triphenylphosphine (29.62 g, 114.0 mmol) and benzyl bromide (19.62 g, 114.7 mmol) in toluene (100 mL) yields 48.98 g (99%) of the product after 40 hours of reflux.

ParameterValue (Conventional Method)
Yield85–99%
Reaction Time24–48 hours
Temperature110–120°C
SolventToluene, THF

Microwave-Assisted Synthesis Protocols

Microwave irradiation accelerates reaction rates while maintaining high yields. Key optimizations include:

  • Reagents: Triphenylphosphine (1 equiv), substituted benzyl halides (1 equiv).
  • Solvent: THF (polar, dielectric-efficient).
  • Conditions: 60°C, 800 W, 30 minutes under 1 bar pressure.

Example:
For benzyltriphenylphosphonium bromide:

  • Yield: 97% (vs. 99% conventional).
  • Advantages: Reduced time (30 min vs. 40 hrs), energy efficiency.
ParameterConventionalMicrowave
Time24–48 hrs0.5 hrs
Temperature110–120°C60°C
Energy EfficiencyLowHigh

Solvent-Free Preparation Techniques

Solvent-free methods minimize waste and improve atom economy. A one-step protocol uses:

  • Reagents: Benzyl alcohol derivatives, trimethylsilyl bromide (TMSBr), triphenylphosphine.
  • Conditions: 80°C, 1,4-dioxane (if needed for acid-sensitive substrates).

Mechanism:
TMSBr converts benzyl alcohols to benzyl bromides in situ, which then react with PPh₃. This method is ideal for salicyl or furfuryl alcohols.

Anion Exchange Strategies for Derivative Formation

Bromide anions are replaced with other counterions (e.g., tetrafluoroborate) via metathesis:

  • Reagents: Benzyltriphenylphosphonium bromide, NaBF₄.
  • Solvent: Dichloromethane/water biphasic system.
  • Workup: Separation of layers, evaporation, and drying.

Example:Reaction of benzyltriphenylphosphonium bromide with NaBF₄ in CH₂Cl₂/H₂O yields the tetrafluoroborate derivative (S2) in high purity.

Benzyltriphenylphosphonium bromide serves as a crucial precursor in Wittig reactions through its transformation into the corresponding ylide species [1]. The formation of the ylide occurs through deprotonation of the benzylic methylene group by strong bases, typically sodium hydroxide or alkoxides [2]. This deprotonation step is facilitated by the stabilizing effect of the benzyl group, which allows for resonance stabilization of the resulting carbanion [3].

The ylide generation mechanism proceeds through initial base attack on the acidic benzylic proton, with the pKa of the phosphonium salt estimated to be approximately 15 [30]. The resulting ylide exhibits two primary resonance forms: the ylide structure with a negative charge on carbon and the phosphorane structure with a double bond between phosphorus and carbon [29] [52]. Experimental studies have demonstrated that ylide formation is most efficient when conducted in tetrahydrofuran at elevated temperatures, with optimal conditions established at 60 degrees Celsius for 30 minutes under microwave irradiation [1] [2].

The alkene formation pathway in Wittig reactions involving benzyltriphenylphosphonium bromide proceeds through several distinct mechanistic steps [3] [29]. The ylide first undergoes nucleophilic attack on the carbonyl carbon of aldehydes or ketones, forming a betaine intermediate [54]. This intermediate subsequently cyclizes to form a four-membered oxaphosphetane ring [52] [54]. The oxaphosphetane then undergoes fragmentation to yield the desired alkene product and triphenylphosphine oxide as a byproduct [29] [52].

Mechanistic Data and Reaction Parameters

ParameterValueConditionsReference
Optimal Temperature60°CMicrowave irradiation, tetrahydrofuran [1]
Reaction Time30 minutesMicrowave conditions [1]
Yield Range87-98%Various substituted benzyl derivatives [1] [2]
Phosphonium Salt pKa~15Dimethyl sulfoxide solvent [30]

Stereochemical considerations play a critical role in the alkene formation process [53]. For stabilized ylides derived from benzyltriphenylphosphonium bromide, the reaction typically proceeds through kinetic control to form the trans-oxaphosphetane intermediate [53]. This selectivity arises from minimization of dipole-dipole repulsions in the transition state during oxaphosphetane formation [53]. The subsequent stereospecific collapse of the trans-oxaphosphetane leads to preferential formation of E-alkenes [53].

Nucleophilic Substitution Reactions in Quaternary Phosphonium Systems

Benzyltriphenylphosphonium bromide demonstrates characteristic nucleophilic substitution reaction 2 reactivity patterns due to the presence of the benzylic carbon adjacent to the quaternary phosphonium center [7] [8]. The formation of this phosphonium salt itself occurs through a classic nucleophilic substitution reaction 2 mechanism, where triphenylphosphine acts as the nucleophile attacking benzyl bromide [8]. This reaction proceeds with inversion of configuration at the benzylic carbon, following the typical backside attack mechanism characteristic of nucleophilic substitution reaction 2 processes [7].

The enhanced reactivity of benzylic systems in nucleophilic substitution reaction 2 reactions stems from the stabilization provided by the adjacent aromatic ring [9] [12]. The π-orbital interactions between the benzyl group and the developing p-orbital in the transition state significantly lower the activation energy compared to non-benzylic substrates [9]. This stabilization effect has been quantified through kinetic studies, showing reaction rates that are substantially faster than corresponding aliphatic systems [44].

Kinetic and Thermodynamic Parameters

Experimental investigations have revealed that the nucleophilic substitution reaction 2 reactivity of benzyltriphenylphosphonium bromide varies significantly depending on the attacking nucleophile and reaction conditions [44] [45]. Primary alkyl halides, including benzylic systems, typically exhibit second-order kinetics with rate constants that depend on both the nucleophile concentration and the electrophile concentration [7] [44].

NucleophileRelative RateSolventTemperatureReference
Triphenylphosphine1.0AcetonitrileReflux [44]
Tributylphosphine2.3AcetonitrileReflux [44]
Methoxide IonVariableMethanol25°C [11]

The steric effects in quaternary phosphonium systems have been systematically studied through comparison of different phosphine nucleophiles [44]. Tributylphosphine demonstrates enhanced nucleophilicity compared to triphenylphosphine due to its increased electron density, resulting from the electron-donating properties of the alkyl substituents [44]. These studies have established clear structure-reactivity relationships that govern the efficiency of phosphonium salt formation [45].

Thermal decomposition pathways of benzyltriphenylphosphonium bromide under nucleophilic conditions reveal multiple competing mechanisms [31] [34]. At elevated temperatures, particularly around 280 degrees Celsius, the phosphonium salt undergoes decomposition to form alkyldiphenylphosphine and alkyl phenyl ether through nucleophilic displacement processes [31]. Alternative pathways involving β-elimination become prominent with more hindered substrates [31].

Photoredox-Catalyzed Radical Generation Mechanisms

Benzyltriphenylphosphonium bromide has emerged as an effective precursor for radical generation under photoredox catalysis conditions [15] [16]. The mechanism involves single-electron reduction of the phosphonium salt by photoexcited iridium catalysts, leading to homolytic cleavage of the carbon-phosphorus bond and formation of benzyl radicals [15] [16]. This process occurs under mild conditions using visible light irradiation with appropriate photosensitizers [18].

The photoredox mechanism initiates through oxidative quenching of the excited photocatalyst by the phosphonium salt [18]. Typically, bis-cyclometalated iridium complexes such as iridium(III) bis(4,6-difluorophenyl)pyridinato-N,C2 bis(2,2'-bipyridine) hexafluorophosphate serve as effective photocatalysts for this transformation [18]. The reduction potential of benzyltriphenylphosphonium bromide allows for efficient single-electron transfer from the photoexcited catalyst [15].

Experimental Conditions and Yields

Systematic optimization studies have established optimal reaction parameters for photoredox-catalyzed radical generation [18]. The reactions typically proceed in acetonitrile solvent with diisopropylethylamine as a sacrificial reductant [18]. Blue light-emitting diode irradiation at wavelengths around 450 nanometers provides the necessary photon energy for catalyst excitation [18].

ParameterOptimal ValueAlternative ConditionsYieldReference
Photocatalyst Loading2 mol%Iridium complex61% [18]
Base Equivalents6 equivDiisopropylethylamineVariable [18]
Reaction Time24 hoursBlue light-emitting diode50-84% [15] [18]
SolventAcetonitrile0.10 M concentrationOptimal [18]

The radical coupling products obtained from photoredox catalysis depend significantly on the substituents present on the benzyl group [15] [16]. Electron-rich benzyl systems tend to favor radical-radical coupling to form bibenzyl derivatives, while electron-deficient systems may undergo hydrogen atom abstraction pathways [15]. The natural product brittonin A has been successfully synthesized using this photoredox methodology, demonstrating its synthetic utility [15] [16].

Mechanistic investigations using radical trapping experiments have confirmed the intermediacy of benzyl radicals in these transformations [18]. The addition of 2,2,6,6-tetramethyl-1-piperidinyloxyl as a radical scavenger completely inhibits product formation, supporting the radical mechanism [18]. Quantum yield measurements indicate that the process does not proceed through a radical chain mechanism, with quantum yields typically below 0.01 [20].

Zirconocene-Mediated Reductive Homocoupling Pathways

Zirconocene-mediated reductive homocoupling represents a novel approach for activating benzyltriphenylphosphonium bromide and related phosphonium salts [23] [24]. While specific studies on benzyltriphenylphosphonium bromide are limited, related benzyl halide systems have been extensively investigated using zirconocene and photoredox dual catalysis [23] [24]. The mechanism involves halogen atom transfer from the organic halide to the zirconocene catalyst, generating reactive alkyl radicals that subsequently undergo homocoupling [23].

The zirconocene-mediated activation occurs through the formation of strong zirconium-halogen bonds, which provide the thermodynamic driving force for carbon-halogen bond cleavage [24]. Zirconocene dichloride has been identified as an effective catalyst for these transformations, operating in conjunction with photoredox catalysts under mild reaction conditions [23] [24]. The reaction proceeds through halogen atom transfer rather than single-electron transfer, distinguishing it from purely photoredox approaches [24].

Mechanistic Pathways and Catalyst Systems

The dual catalytic system combining zirconocene and photoredox catalysis enables efficient homocoupling of benzyl chlorides under mild conditions [23] [24]. The mechanism involves initial photoexcitation of the iridium photocatalyst, followed by energy or electron transfer to facilitate the zirconocene-mediated halogen abstraction [24]. The resulting benzyl radicals then undergo radical-radical coupling to form bibenzyl products [23].

Catalyst ComponentLoadingFunctionConditionsReference
Zirconocene dichloride5.0 mol%Halogen atom transfer35°C [23]
Iridium photocatalyst3.0 mol%Photoexcitation456 nm light-emitting diode [23]
Diphenylsilane3.0 equivHydride sourceTetrahydrofuran solvent [23]
Reaction Time12 hoursStandard conditions60-80% yields [23]

The substrate scope for zirconocene-mediated homocoupling encompasses a broad range of functionalized benzyl halides [23]. Electron-donating and electron-withdrawing substituents are well-tolerated, as are heterocyclic systems including benzodioxole and benzothiophene derivatives [23]. Secondary benzyl halides also participate in the reaction, albeit with reduced efficiency compared to primary systems [23].

Preliminary mechanistic studies have highlighted the essential role of the hydrosilane additive in the catalytic cycle [24]. The silane likely serves to regenerate the active zirconocene catalyst after halogen atom transfer, maintaining the catalytic turnover [24]. Control experiments demonstrate that all three components - zirconocene, photocatalyst, and hydrosilane - are necessary for efficient product formation [23].

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1449-46-3

Dates

Modify: 2023-08-15

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